(3R)-5-Oxo-3-phenyl-L-proline
Overview
Description
(3R)-5-Oxo-3-phenyl-L-proline is a chiral amino acid derivative characterized by a phenyl group attached to the third carbon of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-Oxo-3-phenyl-L-proline typically involves the following steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Oxidation: The oxidation of the proline derivative to introduce the oxo group at the fifth position can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (3R)-5-Oxo-3-phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the proline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include:
Alcohol Derivatives: From reduction reactions.
Carboxylic Acids: From oxidation reactions.
Substituted Prolines: From nucleophilic substitution reactions.
Scientific Research Applications
(3R)-5-Oxo-3-phenyl-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R)-5-Oxo-3-phenyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group and the oxo functionality play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit or activate enzymes by mimicking natural substrates or by binding to allosteric sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
(3R)-5-Oxo-3-methyl-L-proline: Similar structure but with a methyl group instead of a phenyl group.
(3R)-5-Oxo-3-ethyl-L-proline: Contains an ethyl group in place of the phenyl group.
(3R)-5-Oxo-3-isopropyl-L-proline: Features an isopropyl group instead of the phenyl group.
Uniqueness: (3R)-5-Oxo-3-phenyl-L-proline is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Properties
IUPAC Name |
(2S,3R)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDVBWGNFOKAT-SCZZXKLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514198 | |
Record name | (3R)-5-Oxo-3-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13992-70-6 | |
Record name | (3R)-5-Oxo-3-phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(2R,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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